Norvaline

Catalog No.
S1533213
CAS No.
760-78-1
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norvaline

CAS Number

760-78-1

Product Name

Norvaline

IUPAC Name

2-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N

SMILES

CCCC(C(=O)O)N

Solubility

83.9 mg/mL at 25 °C

Synonyms

alpha-aminovaleric acid, norvaline, norvaline, (DL)-isomer

Canonical SMILES

CCCC(C(=O)[O-])[NH3+]

Isomeric SMILES

CCC[C@H](C(=O)[O-])[NH3+]

Neuroprotection in Alzheimer's Disease (AD):

Studies suggest that L-norvaline exhibits neuroprotective effects in animal models of AD. It may achieve this by:

  • Reducing beta-amyloid plaque formation: These plaques are a hallmark feature of AD, and L-norvaline treatment has been shown to decrease their levels in the brains of mice .
  • Alleviating neuroinflammation: L-norvaline may lessen the activity of microglia, immune cells in the brain that can contribute to inflammation in AD .
  • Promoting neuroplasticity: This refers to the brain's ability to adapt and form new connections. L-norvaline treatment has been observed to increase levels of specific proteins associated with neuroplasticity in the brains of treated mice .

Norvaline, with the formula CH₃(CH₂)₂CH(NH₂)CO₂H, is a non-proteinogenic α-amino acid []. This means it shares the basic structure of protein building blocks but is not typically incorporated into proteins during cellular processes. It is structurally similar to the common amino acid valine, but with a slightly different side chain []. Norvaline can be produced by some Gram-negative bacteria, including Escherichia coli [, ], and is a component of an antifungal peptide produced by Bacillus subtilis []. Its presence in certain recombinant proteins expressed in E. coli highlights its potential role in protein misfolding and function [].


Molecular Structure Analysis

Norvaline, like most α-amino acids, is chiral, meaning it exists in two non-superimposable mirror-image forms (L- and D- isomers) []. The key features of its structure include:

  • An amino group (NH₂) attached to the central α-carbon atom.
  • A carboxyl group (CO₂H) also bonded to the α-carbon.
  • A linear hydrocarbon side chain containing three carbon atoms (CH₂-CH₂-CH₃).

This simple structure allows norvaline to participate in various chemical reactions due to the reactive nature of the amino and carboxyl groups.


Chemical Reactions Analysis

Synthesis

The specific biosynthesis pathway for norvaline is still being explored. However, research suggests it might be a byproduct of the branched-chain amino acid pathway in E. coli, potentially arising from the imperfect selectivity of aminoacyl-tRNA synthetase enzymes []. Additionally, norvaline is produced in Miller-Urey experiments, which simulate conditions believed to exist on early Earth and hint at its potential role in prebiotic chemistry [].

Other Reactions

Physical and Chemical Properties

  • Appearance: White, water-soluble solid [].
  • Molecular Formula: C₅H₁₁NO₂
  • Molar Mass: 117.15 g/mol [].
  • Melting Point: Data not readily available.
  • Boiling Point: Data not readily available.
  • Solubility: Soluble in water [].
Stability

Information on the stability of norvaline under different conditions is not yet widely available.

The mechanism of action of norvaline in biological systems remains under investigation. Its presence in certain proteins might influence protein folding, stability, or function []. Some studies suggest norvaline might act as a neurotransmitter and could be involved in nitric oxide production. Additionally, research is exploring its potential role in treating Alzheimer's disease.

Physical Description

Solid

XLogP3

-1.5

Melting Point

303°C

Other CAS

6600-40-4
760-78-1

Wikipedia

Norvaline

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Norvaline: ACTIVE

Dates

Modify: 2023-08-15

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